3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one

Description

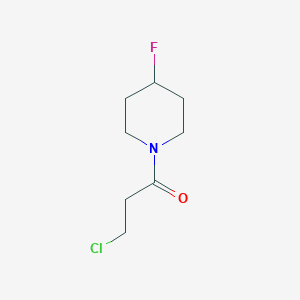

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a ketone derivative featuring a 4-fluoropiperidine moiety linked to a chloro-substituted propanone backbone. The fluorine atom on the piperidine ring likely enhances electronic properties, influencing reactivity and biological interactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClFNO/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHLGYSECRKFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, metabolism, and other biological processes.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key analogs differ in substituents on the piperidine ring, affecting steric, electronic, and pharmacokinetic properties:

Key Observations :

Aromatic vs. Aliphatic Backbone Variations

Key Observations :

- Aromatic vs. Piperidine : Thiophene/phenyl derivatives undergo electrophilic substitution (e.g., Friedel-Crafts), while piperidine analogs participate in nucleophilic substitutions (e.g., SN2) .

- Biological Targets: Phenothiazine derivatives target CNS receptors, whereas fluoropiperidine analogs may optimize pharmacokinetics (e.g., metabolic stability) .

Common Routes for Propan-1-one Derivatives

- Friedel-Crafts Acylation: Used for aromatic derivatives (e.g., thiophene, phenothiazine) with AlCl₃ catalysis .

- SN2 Alkylation: Applied to piperidine/phenyl analogs, e.g., reacting 3-chloro-propanones with amines (e.g., procaine derivatives) .

- Cross-Coupling Reactions: Suzuki-Miyaura reactions for arylboronic acid coupling, as seen in 3-amino-1-arylpropan-1-one derivatives .

Challenges :

- Fluoropiperidine Reactivity: The 4-fluoro group may hinder nucleophilic substitution compared to non-fluorinated piperidines, requiring optimized conditions (e.g., elevated temperatures) .

Reactivity and Functionalization

Chloro Group Reactivity

The chloro substituent in 3-chloro-propanones is pivotal for further derivatization:

- Nucleophilic Displacement : Amines (e.g., benzylamine, piperazine) replace chloride to form secondary amines .

- Inhibition Mechanisms: Chloro-propanones act as mechanism-based inactivators for enzymes like GABA aminotransferase (e.g., proposed for 3-chloro-1-(4-hydroxyphenyl)propan-1-one) .

Fluorine Impact : Electron-withdrawing fluorine may stabilize transition states in substitution reactions, enhancing reaction rates compared to methyl-substituted analogs .

Enzyme Inhibition

- Leishmania Trypanothione Reductase: 3-Amino-1-arylpropan-1-one derivatives (e.g., 2a–f) show inhibitory activity, suggesting fluoropiperidine analogs could enhance target binding .

Structural Insights

- Crystallography : Tools like SHELX refine molecular conformations; fluoropiperidine’s compact structure may improve crystallinity compared to bulky thiomorpholinyl analogs .

Biological Activity

3-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is an organic compound characterized by the presence of a chlorinated propanone moiety and a fluorinated piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, particularly affecting dopamine and norepinephrine pathways. This modulation can lead to enhanced synaptic transmission, which is significant in the treatment of various neurological disorders.

Pharmacological Applications

Research indicates that compounds similar to this compound may exhibit properties such as:

- Antidepressant effects : By influencing serotonin and norepinephrine levels.

- Cognitive enhancement : Potentially improving memory and learning through dopaminergic pathways.

- Analgesic properties : Modulating pain perception via central nervous system interactions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates neurotransmitter release |

| 3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | Structure | Similar mechanism but different receptor affinity |

| 4-Fluoromethcathinone | Structure | Stimulant effects, less selective |

Study on Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of similar compounds with serotonin receptors. The findings suggested that fluorination at the piperidine position significantly enhances receptor affinity and selectivity, indicating a promising direction for developing new antidepressants.

In Vivo Studies

In vivo studies conducted on animal models have shown that administration of this compound leads to increased locomotor activity, suggesting stimulant-like effects. These findings are consistent with its proposed mechanism of action on dopaminergic pathways.

Safety and Toxicology

The safety profile of this compound has been evaluated in preliminary toxicological studies. Results indicate low acute toxicity; however, long-term effects remain to be thoroughly investigated. The compound exhibits potential irritant properties, necessitating caution during handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.